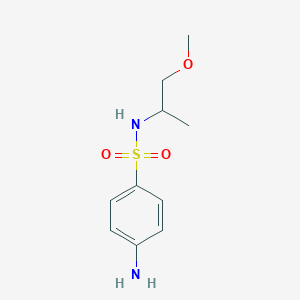

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a specialty product used for proteomics research . It has a molecular formula of C10H16N2O3S and a molecular weight of 244.31 .

Physical And Chemical Properties Analysis

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide has a molecular weight of 244.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

Gupta and Halve (2015) synthesized novel azetidin-2-ones substituted with benzenesulfonamide, showing potent antifungal activity against Aspergillus niger and Aspergillus flavus. This indicates potential applications in the development of new antifungal agents (Gupta & Halve, 2015).

Anticancer Activity

Kumar et al. (2015) reported on the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, some of which demonstrated significant anticancer activity against various human cancer cell lines (Kumar et al., 2015).

Pharmaceutical Applications

Zhou and Moore (1994) studied the photochemical decomposition of sulfamethoxazole, a compound structurally similar to 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide. This research contributes to understanding the stability and degradation pathways of related pharmaceuticals (Zhou & Moore, 1994).

Enzyme Inhibition Studies

Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Their study provides insights into the inhibition mechanisms and potential therapeutic applications of these compounds (Di Fiore et al., 2011).

Synthesis and Characterization of Polymers

Thamizharasi, Vasantha, and Reddy (2002) synthesized antimicrobial pharmaceutical drugs from benzenesulfonamide derivatives, highlighting the role of small structural changes in enhancing pharmacological activity (Thamizharasi, Vasantha, & Reddy, 2002).

Mecanismo De Acción

Target of Action

The primary targets of the compound 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide are enzymes involved in the synthesis of tetrahydrofolic acid (THF), specifically dihydropteroate synthetase . These enzymes play a crucial role in the folic acid metabolism cycle, which is essential for the growth and multiplication of bacteria .

Mode of Action

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .

Biochemical Pathways

By inhibiting the synthesis of THF, 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide disrupts the folic acid metabolism cycle . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division or replication .

Pharmacokinetics

Most sulfonamides are readily absorbed orally

Result of Action

The inhibition of THF synthesis by 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide results in the hindrance of cell division, making the compound bacteriostatic rather than bactericidal . This means it inhibits the growth and multiplication of bacteria without necessarily killing them .

Action Environment

The action, efficacy, and stability of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature . .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROIZBDHDPRHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2570177.png)

![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2570186.png)

![(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570194.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)